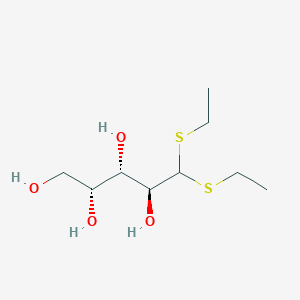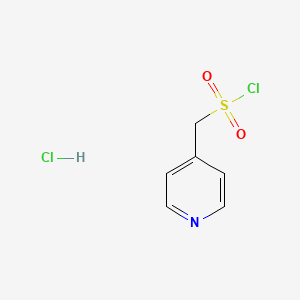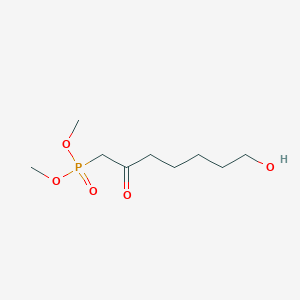
2-Benzyl-5-phenyloxazole
Vue d'ensemble
Description
This compound belongs to the benzoxazole family, which has gained prominence in medicinal chemistry due to its diverse pharmacological activities. Benzoxazoles exhibit antibacterial, antifungal, anticancer, anti-inflammatory, and other properties .
Synthesis Analysis
Several synthetic strategies exist for benzoxazoles. Notably, 2-aminophenol serves as a precursor in many approaches. Researchers have explored various methods, including cyclization reactions, condensation reactions, and cyclodehydration processes. The synthesis of 2-Benzyl-5-phenyloxazole involves the condensation of 2-aminophenol with benzaldehyde or its derivatives .
Applications De Recherche Scientifique
Quantum Mechanical Studies and Light Harvesting Properties
2-Benzyl-5-phenyloxazole and related compounds have been explored for their potential in quantum mechanical applications and light harvesting. A study by Mary et al. (2019) investigated the light harvesting efficiency of similar compounds, finding significant potential for use in designing new Dye-Sensitized Solar Cells (DSSCs).
Antimicrobial Activity
Various benzoxazole derivatives, closely related to 2-Benzyl-5-phenyloxazole, have been synthesized and found to possess broad-spectrum antimicrobial activities. Studies like those by Tekiner-Gulbas et al. (2004) and Yildiz-Oren et al. (2004) have shown these compounds to be effective against various Gram-positive and Gram-negative bacteria, as well as Candida species.
Spectral Luminescent and Scintillation Properties
Compounds based on derivatives of 2-(fur-2-yl)-5-phenyloxazole, which share structural similarities with 2-Benzyl-5-phenyloxazole, have been synthesized and studied for their spectral-luminescent properties. Research by Patsenker and Lokshin (1999) highlights the potential of these compounds in organic luminescent applications.
PPARgamma Agonists for Antidiabetic Activity
Some derivatives of 2-Benzyl-5-phenyloxazole have been studied as potential peroxisome proliferator-activated receptor gamma (PPARgamma) agonists. Research by Collins et al. (1998) indicates their potential in the treatment of type 2 diabetes through modulation of this receptor.
Phototoxicity Studies
Studies on related compounds such as 2,5-Diphenyloxazole have explored their phototoxic properties. For instance, research by Kagan et al. (1984) found that 2,5-Diphenyloxazole, a structurally similar compound to 2-Benzyl-5-phenyloxazole, exhibits phototoxicity to various organisms, highlighting the importance of understanding the photochemical behaviors of these compounds.
Novel Antitumor Agents
The structural framework of benzoxazoles, including 2-Benzyl-5-phenyloxazole, is being investigated for potential antitumor applications. A study by Karatas et al. (2021) synthesized and evaluated derivatives as candidates for targeting DNA topoisomerase enzymes, a key area in cancer treatment research.
Photorearrangements
The photorearrangements of phenyloxazoles, which include compounds like 2-Benzyl-5-phenyloxazole, have been the subject of research due to their interesting photochemical properties. Studies such as those by Maeda and Kojima (1977) provide insights into the photolysis and rearrangement processes of these compounds.
Amplified Spontaneous Emission Laser Spikes
The phenyloxazoles category, including 2-Benzyl-5-phenyloxazole, has been studied for its ultraviolet amplified spontaneous emission (ASE) laser spikes. Research like that of Valle et al. (1997) demonstrates the potential of these compounds in laser technologies due to their stable ASE laser spike properties.
Propriétés
IUPAC Name |
2-benzyl-5-phenyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-3-7-13(8-4-1)11-16-17-12-15(18-16)14-9-5-2-6-10-14/h1-10,12H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFRCEFTPOOWFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-phenyloxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



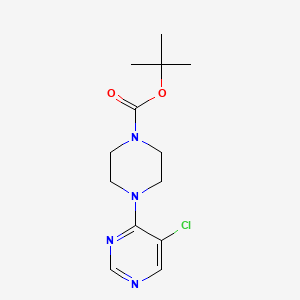


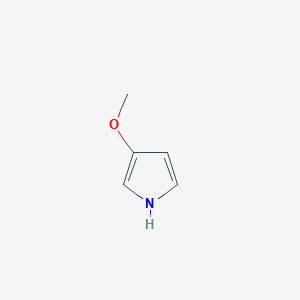

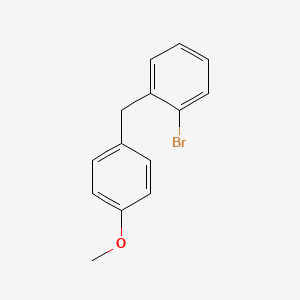
![N-(2-benzoyl-4-bromophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3278906.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3278912.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3278913.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B3278915.png)
